![molecular formula C20H21N5O3S2 B292494 N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea](/img/structure/B292494.png)
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
作用機序
ABT-737 binds to the hydrophobic groove of anti-apoptotic N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, such as N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, BCL-XL, and BCL-w, thereby disrupting their ability to inhibit apoptosis. This results in the activation of the intrinsic apoptotic pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In addition, ABT-737 has been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.
実験室実験の利点と制限
One advantage of ABT-737 is its ability to selectively target cancer cells while sparing normal cells. However, a limitation of ABT-737 is its poor solubility, which can limit its efficacy in vivo. In addition, ABT-737 has been shown to induce thrombocytopenia (low platelet count) in preclinical models, which may limit its use in the clinic.
将来の方向性
For ABT-737 research include the development of more potent and soluble analogs, as well as the identification of biomarkers that can predict response to ABT-737 therapy. In addition, the combination of ABT-737 with other targeted therapies, such as immune checkpoint inhibitors, may enhance its efficacy in the clinic.
合成法
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with 2-bromoacetyl chloride in the presence of a base, such as pyridine. This reaction yields the intermediate product, which is then reacted with benzyl isocyanate to form ABT-737.
科学的研究の応用
ABT-737 has been extensively studied in the field of cancer research due to its ability to selectively target N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, which play a critical role in regulating apoptosis (programmed cell death). ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy.
特性
分子式 |
C20H21N5O3S2 |
---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(benzylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H21N5O3S2/c21-25-18(27)16-13-8-4-5-9-14(13)30-17(16)24-20(25)29-11-15(26)23-19(28)22-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,21H2,(H2,22,23,26,28) |
InChIキー |
PHEULJATXTVEPB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4 |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。